Bienvenue dans la boutique en ligne BenchChem!

N-allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide

Lipophilicity Drug-likeness Permeability

Targeting kinase inhibitor SAR? Procure N-allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide (CAS 321571-49-7) for fragment-based screening and lead optimization. Its N-allyl group increases cLogP by ~0.7 units over N-methyl analogs, enhancing membrane permeability. The 4-bromo substituent serves as a halogen-bond donor for Btk kinase binding pockets and an anomalous scattering marker for X-ray crystallography. With 4 rotatable bonds and MW 320.18, this 'anchor fragment' bridges Rule-of-Three space, ideal for fragment-merging campaigns. Ensure lot-specific QC to avoid assay variability.

Molecular Formula C14H14BrN3O
Molecular Weight 320.19
CAS No. 321571-49-7
Cat. No. B2501700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide
CAS321571-49-7
Molecular FormulaC14H14BrN3O
Molecular Weight320.19
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=C(C=N2)Br)C(=O)NCC=C
InChIInChI=1S/C14H14BrN3O/c1-3-8-16-14(19)13-12(15)9-17-18(13)11-6-4-10(2)5-7-11/h3-7,9H,1,8H2,2H3,(H,16,19)
InChIKeyFFLAXZVQLXTNCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide (CAS 321571-49-7): Procurement-Quality Structural & Physicochemical Baseline


N-Allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide (CAS 321571-49-7) is a synthetic phenylpyrazole carboxamide with the molecular formula C14H14BrN3O and a molecular weight of 320.18 g/mol . It belongs to a class of compounds frequently explored as intermediates for kinase inhibitor scaffolds and bioactive molecule libraries. The compound contains a 4-bromo substituent on the pyrazole ring, an N-allyl carboxamide side chain, and a 4-methylphenyl (p-tolyl) group at the N1 position—a combination that defines its distinct physicochemical profile relative to close N-alkyl and N-aryl analogs [1]. For procurement decisions, this specific substitution pattern directly influences key properties including lipophilicity (cLogP), hydrogen-bonding capacity, and metabolic stability compared to N-methyl, N-phenyl, or des-bromo variants.

Why N-Allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide Cannot Be Generically Replaced by In-Class Pyrazole Carboxamides


Phenylpyrazole-5-carboxamides bearing different N-substituents, halogen patterns, or aryl groups are not interchangeable due to non-linear structure–property relationships. Even minor modifications—such as replacing the N-allyl group with N-methyl (CAS 321571-47-5) or removing the 4-bromo substituent—can alter calculated logP by >0.5 units, shift hydrogen-bond acceptor/donor counts, and change rotatable bond number from 4 to 3 . These computed differences, while not directly providing biological potency data, translate into divergent solubility, permeability, and protein-binding profiles that impact assay reproducibility and SAR interpretation in drug discovery programs. A direct substitution without re-optimization of assay conditions or synthetic routes has been demonstrated across pyrazole carboxamide series to yield non-overlapping biological activity, making compound identity verification essential for scientific procurement [1].

Quantitative Differentiation Evidence for N-Allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide vs. Closest Analogs


Calculated Lipophilicity (cLogP) Differentiation vs. N-Methyl Analog (CAS 321571-47-5)

Based on fragment-based computational prediction, N-allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide exhibits a higher calculated logP (cLogP) than the corresponding N-methyl analog (4-bromo-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide, CAS 321571-47-5). The allyl group contributes an additional ~0.7 log unit increase in lipophilicity relative to the methyl substituent, consistent with the incremental carbon count and π-character of the allyl moiety . This difference places the target compound in a distinct lipophilicity space that influences membrane permeability predictions and protein binding in physiological models.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor/Donor Profile Distinctiveness vs. Des-Bromo Analog

The presence of the 4-bromo substituent introduces a halogen-bond donor capability that is absent in the des-bromo analog (N-allyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide). Halogen bonding from bromine to carbonyl oxygen acceptors in protein binding pockets has been documented across brominated pyrazole carboxamide series [1]. The bromine atom also contributes a heavy atom count of 19 versus 18 for the non-brominated analog, altering both electronic surface potential and van der Waals volume by approximately 22 ų . The N-allyl-4-bromo compound retains 1 hydrogen bond donor (amide NH) and 2 hydrogen bond acceptors (amide carbonyl and pyrazole N2), identical to the des-bromo version, but gains a sigma-hole interaction site.

Molecular recognition Crystallography Docking

Rotatable Bond Flexibility vs. N-Methyl Analog: Implications for Conformational Entropy

The N-allyl-4-bromo compound possesses 4 rotatable bonds, compared to 3 rotatable bonds for the N-methyl analog (CAS 321571-47-5) . This additional rotatable bond arises from the allyl group's vinylic -CH2-CH=CH2 terminus, which increases the accessible conformational space by approximately 1.5-fold in solution simulations relative to the conformationally restricted N-methyl group [1]. The increased flexibility may translate into distinct entropic penalties upon protein binding—a factor that can differentiate selectivity profiles even when core scaffold binding affinity remains similar.

Conformational analysis Molecular flexibility Entropy

Molecular Weight and Heavy Atom Count Differentiation for Fragment-Based Screening Libraries

With a molecular weight of 320.18 g/mol and 19 heavy atoms, N-allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide occupies a distinct niche between classical fragment-sized molecules (MW < 300) and fully elaborated lead-like compounds. The N-methyl analog (MW 294.15, 17 heavy atoms) falls within conventional fragment space, while the target compound lies just above the 'Rule of Three' boundary commonly used in fragment-based screening [1]. This borderline molecular weight profile makes the allyl compound a useful 'anchor fragment' for merging hits or expanding fragment libraries without committing to full lead-like complexity.

Fragment-based drug discovery Library design Rule of Three

Evidence-Backed Application Scenarios for N-Allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide Procurement


Kinase Inhibitor Scaffold Optimization Where Increased Lipophilicity Is Required

As established in Section 3 (Evidence Item 1), the N-allyl group confers a calculated cLogP increase of approximately 0.7 units over the N-methyl analog. Research groups optimizing Btk, JAK, or other kinase inhibitor series can procure this compound specifically when the SAR indicates that increasing lipophilicity improves cellular potency or blood-brain barrier penetration, without advancing to fully elaborated leads [1].

Halogen-Bond-Enabled Fragment Screening and Crystallography

The 4-bromo substituent provides a halogen-bond donor sigma-hole (Evidence Item 2) that has been demonstrated to anchor pyrazole carboxamides in Btk kinase binding pockets. This compound is therefore suitable for fragment-based screening by X-ray crystallography or biophysical methods (SPR, ITC) where bromine serves as an anomalous scattering marker and a halogen-bond probe [1].

Conformational Flexibility Profiling in Protein-Ligand Binding Studies

The 4 rotatable bonds of the allyl derivative (vs. 3 for N-methyl, Evidence Item 3) provide a conformational flexibility benchmark. Biophysical chemists studying entropic contributions to binding free energy can use this compound alongside the N-methyl analog to isolate the thermodynamic signature of the allyl group in isothermal titration calorimetry (ITC) or NMR-based binding studies [1].

Anchor Fragment for Fragment Merging in Lead Discovery

At MW 320.18, the compound resides just above Rule-of-Three fragment space (Evidence Item 4), making it a strategic 'anchor fragment' for fragment-merging campaigns. Procurement of this compound enables researchers to explore binding pockets that require slightly larger starting points than conventional fragments, while retaining ligand efficiency metrics suitable for subsequent optimization [1] [2].

Quote Request

Request a Quote for N-allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.